

The Architect's Guide to Assembling Highly Branched Alkanes: A Technical Synthesis Compendium

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethyl-4,4-dimethylheptane*

Cat. No.: *B14560249*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

Highly branched alkanes, molecules defined by their intricate carbon skeletons, are of paramount importance across the scientific landscape. Their unique physicochemical properties—including low freezing points, high thermal and oxidative stability, and specific rheological characteristics—render them indispensable as high-performance lubricants, advanced fuel components, and inert solvents in pharmaceutical formulations. The deliberate and precise synthesis of these complex structures, however, presents a significant synthetic challenge. This in-depth technical guide provides a comprehensive exploration of the core methodologies for constructing highly branched alkanes. Moving beyond a simple recitation of reactions, this guide delves into the mechanistic underpinnings, the causal relationships behind experimental choices, and the practical nuances that govern success in the laboratory. We will traverse the landscape of classical coupling reactions, navigate the intricacies of modern organometallic and catalytic methods, and venture into the precise world of stereoselective and dendritic synthesis. Each section is designed to be a self-validating system, providing not only the "how" but, more critically, the "why," empowering researchers to not only replicate but also innovate.

Foundational Strategies: Classical Carbon-Carbon Bond Formation

The journey into the synthesis of branched alkanes begins with a look at foundational coupling reactions. While often superseded by more modern techniques, a thorough understanding of these methods is crucial, as they form the bedrock of synthetic organic chemistry and, in specific contexts, still offer utility.

The Wurtz Reaction: A Historical Perspective with Niche Applications

The Wurtz reaction, one of the oldest methods for forming carbon-carbon bonds, involves the reductive coupling of two alkyl halides in the presence of sodium metal.^{[1][2]} While its synthetic utility for preparing complex, unsymmetrical alkanes is severely limited due to the formation of product mixtures and side reactions, it retains some value for specific applications, such as the synthesis of symmetrical alkanes and strained ring systems.^[3]

Mechanism and Rationale:

The reaction is generally understood to proceed through a radical or organometallic intermediate.^{[3][4]} An electron transfer from sodium to the alkyl halide forms an alkyl radical, which can then either dimerize or react with another sodium atom to form an organosodium species. This organosodium compound can then undergo nucleophilic substitution with another molecule of the alkyl halide.

Causality in Experimental Design:

The primary drawback of the Wurtz reaction for synthesizing unsymmetrical alkanes ($R-R'$) from a mixture of alkyl halides ($R-X$ and $R'-X$) is the statistical formation of a product mixture ($R-R$, $R'-R'$, and $R-R'$), which is often difficult to separate.^{[2][3]} For this reason, its practical use is largely confined to the synthesis of symmetrical alkanes ($R-R$) from a single alkyl halide ($R-X$). The reaction is also sensitive to steric hindrance; tertiary alkyl halides tend to undergo elimination as a major side reaction.^[3]

[Click to download full resolution via product page](#)

Kolbe Electrolysis: A Radical Approach to Symmetrical Alkanes

Kolbe electrolysis offers another route to symmetrical alkanes through the electrochemical decarboxylation of carboxylate salts.^{[5][6][7]} This method is particularly useful for generating alkanes with an even number of carbon atoms.^[5]

Mechanism and Rationale:

The electrolysis of an aqueous solution of a sodium or potassium salt of a carboxylic acid leads to the formation of an acyloxy radical at the anode, which then loses carbon dioxide to form an alkyl radical.^[6] The dimerization of these alkyl radicals produces the desired symmetrical alkane.

Causality in Experimental Design:

A key limitation of Kolbe electrolysis is that it is generally not suitable for preparing methane.^[7] Furthermore, if a mixture of different carboxylate salts is used, a mixture of alkane products will be formed, similar to the limitation of the Wurtz reaction.

[Click to download full resolution via product page](#)

Precision Tools: Organometallic Reagents in Branched Alkane Synthesis

To overcome the limitations of classical methods and enable the synthesis of complex, unsymmetrical branched alkanes, chemists turn to the more versatile and selective organometallic reagents.

Grignard Reagents: Workhorses of Carbon-Carbon Bond Formation

Grignard reagents (R-Mg-X) are among the most important organometallic compounds in synthetic chemistry, providing a powerful nucleophilic source of carbon.^{[8][9][10][11]} Their reaction with alkyl halides, followed by deoxygenation, is a cornerstone for the construction of highly branched alkanes.

Mechanism and Rationale:

The synthesis of a highly branched alkane using a Grignard reagent typically involves the reaction of the Grignard reagent with a ketone to form a tertiary alcohol. This is followed by a deoxygenation step, which can be achieved through dehydration to an alkene and subsequent hydrogenation.

Causality in Experimental Design:

The success of a Grignard reaction hinges on meticulously anhydrous conditions, as the reagent is a strong base and will be quenched by protic solvents like water.^{[12][13]} The choice of solvent, typically diethyl ether or tetrahydrofuran (THF), is critical as it solvates and stabilizes the Grignard reagent.^{[8][9]} When synthesizing highly branched structures, steric hindrance can be a significant factor. Bulky Grignard reagents may favor acting as a base, leading to enolization of the ketone starting material rather than nucleophilic addition.^[2]

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of 2,2,4-Trimethylpentane

- Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of tert-butyl chloride (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
- Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetone (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel,

maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

- **Workup and Isolation of 2,4,4-Trimethyl-2-pentanol:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
- **Dehydration and Hydrogenation:** The crude alcohol is then dehydrated to a mixture of alkenes (primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) by heating with a catalytic amount of sulfuric acid. The resulting alkene mixture is then dissolved in ethanol and hydrogenated over a 10% palladium on carbon catalyst under a hydrogen atmosphere to yield 2,2,4-trimethylpentane.

Troubleshooting Common Issues in Grignard Reactions

Problem	Potential Cause(s)	Solutions
Reaction fails to initiate	Inactive magnesium surface (oxide layer); presence of moisture.	Crush magnesium turnings in situ; add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator; ensure all glassware is flame-dried and solvents are anhydrous. [14]
Low yield of desired alcohol	Competing Wurtz coupling; enolization of the ketone.	Add the alkyl halide slowly to a suspension of magnesium to minimize its concentration; use a less sterically hindered Grignard reagent or ketone if enolization is suspected. [2]
Formation of a biphenyl byproduct (with aryl Grignards)	Coupling between the Grignard reagent and unreacted aryl halide.	This is favored by higher temperatures and high concentrations of the aryl halide. Control the rate of addition and maintain a moderate reaction temperature.

The Corey-House Synthesis: A Superior Coupling Strategy

The Corey-House synthesis provides a more versatile and higher-yielding alternative to the Wurtz reaction for the synthesis of unsymmetrical alkanes.[\[15\]](#)[\[16\]](#)[\[17\]](#) It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[\[6\]](#)[\[18\]](#)

Mechanism and Rationale:

The reaction proceeds in two main stages. First, an alkyl halide is treated with lithium metal to form an alkyllithium reagent. This is then reacted with a copper(I) halide (typically CuI) to form the lithium dialkylcuprate.[\[16\]](#)[\[17\]](#) This Gilman reagent then undergoes a coupling reaction with a second alkyl halide. A key advantage is that this method can be used to prepare symmetrical,

unsymmetrical, straight-chain, and branched-chain alkanes.[16][17] For optimal yields, the alkyl halide used in the final coupling step should ideally be a primary alkyl halide.[16][17]

Causality in Experimental Design:

The Corey-House synthesis offers significant advantages over the Wurtz reaction. By preparing the organometallic reagent (the Gilman reagent) in a separate step, cross-coupling with a different alkyl halide can be achieved with high selectivity, avoiding the formation of a mixture of products.[10][19] The reaction is also more tolerant of a wider range of alkyl groups in the Gilman reagent, including secondary and tertiary groups.[16][17]

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis of 3,3-Dimethylpentane

- Preparation of tert-Butyllithium: While commercially available, tert-butyllithium can be prepared by reacting tert-butyl chloride with lithium metal in a non-polar solvent like pentane. This is a highly specialized and hazardous procedure and purchasing a standardized solution is strongly recommended.
- Preparation of Lithium Di-tert-butylcuprate: In a flame-dried, nitrogen-flushed flask, suspend copper(I) iodide (1.0 equiv.) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). Slowly add a solution of tert-butyllithium (2.0 equiv.) in pentane. Allow the mixture to stir at this temperature for 30 minutes to form the Gilman reagent.
- Coupling Reaction: To the solution of the Gilman reagent, add ethyl iodide (1.0 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
- Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 3,3-dimethylpentane.

Industrial and Catalytic Approaches: Reshaping the Carbon Skeleton

For the large-scale production of branched alkanes and for the targeted rearrangement of existing hydrocarbon frameworks, catalytic methods are indispensable.

Hydroisomerization: Catalytic Branching of Linear Alkanes

Hydroisomerization is a key industrial process used to convert linear alkanes into their more valuable branched isomers, thereby increasing the octane number of gasoline.^[20] This process is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.

Mechanism and Rationale:

The mechanism involves the dehydrogenation of the linear alkane on a metal site (e.g., platinum) to form an alkene. The alkene then migrates to an acidic site (e.g., a zeolite) where it is protonated to form a carbocation. This carbocation can then undergo skeletal rearrangement to a more stable, branched carbocation. Deprotonation yields a branched alkene, which then migrates back to a metal site and is hydrogenated to the final branched alkane product.

Causality in Experimental Design:

The choice of catalyst is critical in balancing the desired isomerization with competing cracking reactions.^[21] The acidity of the support and the nature of the metal component must be carefully tuned to optimize the yield of branched products. For laboratory-scale synthesis, this method can be adapted using a fixed-bed reactor.

Experimental Protocol: Laboratory-Scale Hydroisomerization of n-Heptane

- **Catalyst Preparation:** A bifunctional catalyst, such as 0.5% Pt on a Y-zeolite support, is packed into a stainless-steel fixed-bed reactor.
- **Catalyst Activation:** The catalyst is typically reduced *in situ* by flowing hydrogen gas through the reactor at an elevated temperature (e.g., 350-450 °C) for several hours.

- Reaction: The reactor is brought to the desired reaction temperature (e.g., 250-350 °C) and pressure (e.g., 10-30 bar). A continuous flow of hydrogen and vaporized n-heptane is passed through the catalyst bed.
- Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products, which are then collected and analyzed by gas chromatography (GC) to determine the product distribution (isomers of heptane, cracking products, and unreacted n-heptane).

Modern Cross-Coupling Reactions: The Power of Nickel Catalysis

In recent years, nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C(sp³)–C(sp³) bonds, offering a versatile route to highly branched alkanes.^[4] ^[18] These reactions often exhibit high functional group tolerance and can be used to couple a wide variety of alkyl halides.

Mechanism and Rationale:

The catalytic cycle of nickel-catalyzed cross-coupling reactions can be complex and may involve multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)).^[4] A common pathway involves the oxidative addition of an alkyl halide to a Ni(0) species, followed by transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) or a second oxidative addition in reductive cross-coupling scenarios, and finally, reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.

Causality in Experimental Design:

The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst.^[4] Different ligands can influence the rate of oxidative addition and reductive elimination, as well as prevent side reactions like β-hydride elimination. For example, bipyridine and phenanthroline ligands are commonly employed in these systems.^[22]

[Click to download full resolution via product page](#)

Advanced Architectures: Stereoselective Synthesis and Dendrimeric Structures

The frontiers of branched alkane synthesis lie in the precise control of three-dimensional structure and the construction of highly complex, perfectly branched molecules.

Enantioselective Synthesis of Chiral Alkanes

The synthesis of alkanes with a defined stereochemistry at their branching points is a significant challenge. Key strategies include the use of chiral auxiliaries to direct alkylation reactions and asymmetric hydrogenation of prochiral alkenes using chiral catalysts.

Chiral Auxiliary-Mediated Alkylation: This approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.^[1] The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. Finally, the auxiliary is cleaved to yield the enantiomerically enriched branched alkane. Evans' oxazolidinones and Myers' pseudoephedrine amides are examples of effective chiral auxiliaries.^[1]

Asymmetric Hydrogenation: This powerful technique uses a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) to deliver hydrogen across the two faces of a prochiral alkene at different rates, leading to an excess of one enantiomer of the resulting alkane.^[23]

Synthesis of Dendrimeric and Hyperbranched Alkanes

Dendrimers are perfectly branched, monodisperse macromolecules that radiate from a central core.^[24] Their synthesis requires a stepwise, iterative approach. Hyperbranched polymers are similar in their highly branched nature but have a more irregular structure and are typically synthesized in a one-pot procedure.^[3]

Divergent Synthesis of Alkane Dendrimers: This method starts from a central core molecule and builds the dendrimer outwards, generation by generation.^[25] For a purely hydrocarbon dendrimer, a repetitive sequence of reactions, such as O-alkylation followed by deprotection to reveal new reactive sites, can be employed on a scaffold that can later be reduced to the alkane.^[26]

One-Pot Synthesis of Hyperbranched Alkanes: This approach often utilizes an AB₂ monomer, where 'A' and 'B' are functional groups that can react with each other.^{[3][27]} Under the right conditions, these monomers will polymerize in a way that leads to a highly branched structure. For example, a monomer with one alkyne (A) and two azide (B) groups can undergo a copper-catalyzed click polymerization to form a hyperbranched polytriazole, which could then potentially be reduced to a hyperbranched alkane.^[3]

[Click to download full resolution via product page](#)

Conclusion and Future Outlook

The synthesis of highly branched alkanes has evolved from classical, often low-yielding methods to a sophisticated science employing highly selective and efficient catalytic systems. For the modern researcher, the choice of synthetic strategy is dictated by the desired complexity of the target molecule, the required scale of the synthesis, and the need for stereochemical control. While Grignard and Corey-House syntheses remain invaluable tools for the flexible construction of complex carbon skeletons in a laboratory setting, the future of this field undoubtedly lies in the continued development of novel catalytic methods. Advances in nickel-catalyzed cross-coupling, enantioselective C-H functionalization, and the controlled synthesis of dendritic and hyperbranched structures will continue to push the boundaries of what is possible, enabling the creation of novel materials and therapeutics with precisely tailored properties. The principles and protocols outlined in this guide provide a solid foundation for navigating this exciting and challenging area of synthetic chemistry.

References

- Wurtz reaction - Wikipedia. (n.d.).
- Wurtz Reaction for Alkane Synthesis. (n.d.). Scribd.
- Kolbe's Electrolytic Method: Reaction, Mechanism & Uses. (n.d.). Vedantu.
- Preparation of Alkanes by Kolbe's Electrolysis Method. (n.d.). Unacademy.
- WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. (n.d.). ADICHEMISTRY.
- Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. (n.d.). Vedantu.
- A Short Note On Wurtz Reaction. (n.d.). Unacademy.
- A Short On Preparation Of Alkanes By Grignard Reagents. (n.d.). Unacademy.

- Synthesis of Poly(alkyl aryl ether) Dendrimers. (2001). The Journal of Organic Chemistry. [\[Link\]](#)
- Kolbe's Electrolysis – Reaction, Mechanism, Practice Problems and FAQ. (n.d.). Aakash Institute.
- Corey–House synthesis - Wikipedia. (n.d.).
- A Short On Preparation Of Alkanes By Corey- House Synthesis. (n.d.). Unacademy.
- Corey-House Synthesis - Wikipedia. (n.d.).
- Various synthetic methods for the preparation of functionalized adamantane compounds. (2025). RSC Advances. [\[Link\]](#)
- Scheme 1 Synthesis of dendrimers according to the divergent method. (n.d.). ResearchGate.
- AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide.
- Corey House Reaction. (2020). BYJU'S. [\[Link\]](#)
- What is Corey-house reaction? In what way is it superior to Wurtz reaction? (2025). Vedantu. [\[Link\]](#)
- Preparation of AB 2 Monomers and the Corresponding Hyperbranched Polyureas in a One-Pot Procedure. (2007). Macromolecules. [\[Link\]](#)
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Molecules. [\[Link\]](#)
- Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions. (2018). Dalton Transactions. [\[Link\]](#)
- Upgrading n-Heptane via Catalytic Hydroisomerisation. (2014).
- Alkane synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Grignard reagent - Wikipedia. (n.d.).
- Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. (2021). Polymers. [\[Link\]](#)
- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S.
- New Dendrimers: Synthesis and Characterization of Popam – Pamam Hybrid Dendrimers. (2007).
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. (2010). Journal of the American Chemical Society. [\[Link\]](#)
- Corey House Synthesis. (n.d.). Scribd.
- Dendrimers: synthesis, applications, and properties. (2011). Nanoscale Research Letters. [\[Link\]](#)
- Hydroisomerisation and Hydrocracking of n-Heptane: Modelling and Optimisation Using a Hybrid Artificial Neural Network–Genetic Algorithm (ANN–GA). (2023).

- Organic Chemistry: Synthesis of a Grignard Reagent. (2015). YouTube. [Link]
- ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. (n.d.). ResearchGate.
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
- Grignard reagent - Wikipedia. (n.d.).
- Corey -House synthesis vs Wurtz reaction. (2015). Chemistry Stack Exchange. [Link]
- Synthesis Practice with the Grignard Reaction. (2019). YouTube. [Link]
- Synthesis of water soluble hyperbranched polyurethanes using selective activation of AB2 monomers. (2004). Journal of the American Chemical Society. [Link]
- Key Concepts in Stereoselective Synthesis. (2015). ETH Zurich. [Link]
- Industrial Application of Catalytic Systems for n-Heptane Isomerization. (2003).
- Stereoselective Synthesis of Chiral Molecules. (2022). Encyclopedia.pub. [Link]
- Master Organic Chemistry. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-Controlled Nickel-Catalyzed Regiodivergent Cross-Electrophile Alkyl-Alkyl Couplings of Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. What is Coreyhouse reaction In what way is it superior class 11 chemistry CBSE [vedantu.com]

- 11. One-pot synthesis of hyperbranched polymers via visible light regulated switchable catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. leah4sci.com [leah4sci.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. byjus.com [byjus.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. What is Corey-house reaction? In what way is it superior to Wurtz rea - askIITians [askiitians.com]
- 20. researchgate.net [researchgate.net]
- 21. Alkane synthesis by C-C coupling [organic-chemistry.org]
- 22. orgsyn.org [orgsyn.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Architect's Guide to Assembling Highly Branched Alkanes: A Technical Synthesis Compendium]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14560249#synthesis-of-highly-branched-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com